molecular formula C13H18BClO3 B2925262 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1799612-10-4

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B2925262
CAS No.: 1799612-10-4
M. Wt: 268.54
InChI Key: BTFZTLFXZKHQLJ-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a specialized organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and a boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions, such as nucleophilic aromatic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable bases, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various phenolic and carboxylic acid derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Amines, ethers, and other substituted aromatic compounds.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar structure but lacks the methyl group at the 3-position.

  • 2-Chloro-1,3,2-dioxaphospholane: A related compound with a different boronic acid derivative.

Uniqueness: 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its methyl group at the 3-position provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-8-9(6-7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFZTLFXZKHQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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